4-(3-Methylsulfonylaminophenyl)phenol
Description
4-(3-Methylsulfonylaminophenyl)phenol is a phenolic compound featuring a methylsulfonylamino (-SO₂NHCH₃) substituent at the 3-position of the phenyl ring attached to the phenol core. This electron-withdrawing group significantly influences its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[3-(4-hydroxyphenyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(16,17)14-12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXRUNDXCKVPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683634 | |
| Record name | N-(4'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-55-5 | |
| Record name | N-(4'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylsulfonylaminophenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides under specific conditions. For instance, the reaction of 4-(methylsulfonyl)phenol with p-toluenesulfonic anhydride yields 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent .
Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale synthesis methods such as the hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds . These methods are optimized for high yield and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to quinones under specific conditions.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are common for phenolic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxone, and molecular oxygen are commonly used oxidants.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, often without a catalyst due to the activating effect of the hydroxyl group.
Major Products:
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
4-(3-Methylsulfonylaminophenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Methylsulfonylaminophenyl)phenol involves its interaction with various molecular targets and pathways:
Proteolytic Activity: Phenolic compounds can dissolve tissue on contact via proteolysis.
Antioxidant Activity: The compound donates hydrogen atoms or electrons to free radicals, breaking the chain reaction of oxidation.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Potency
| Substituent | Position | Relative Potency | Key Property |
|---|---|---|---|
| -Cl | 4 | 9× | High lipophilicity |
| -Cl | 3 | 13× | Moderate steric bulk |
| -OCH₃ | 4 | 6× | Electron-donating |
| -SO₂NHCH₃ | 3 | Inactive | Strong EWG* |
*EWG: Electron-Withdrawing Group
Lipophilicity and Physicochemical Properties
Lipophilicity (logP/D) is a critical determinant of bioavailability:
- 3-Methylsulfonylaminophenylphenol: The sulfonyl group increases polarity, likely lowering logP compared to chloro or alkyl derivatives. This may explain its lack of activity in systems requiring hydrophobic interactions .
Stability and Reactivity
- Quinone Methide Formation: Phenolic compounds like 4-(methoxymethyl)phenol form reactive p-quinone methide intermediates during enzymatic oxidation, which may contribute to toxicity or covalent binding .
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